molecular formula C8H8BrN3O B15277236 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine

1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B15277236
M. Wt: 242.07 g/mol
InChI Key: MVNPWMAHTQDYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromofuran-2-yl)methyl]-1H-imidazol-2-amine ( 1179217-32-3) is a chemical compound with the molecular formula C8H8BrN3O and a molecular weight of 242.07 g/mol . This research chemical is offered with a high purity level of 95% and is recommended to be stored at cool temperatures between 2-8°C . The structural core of this molecule integrates a bromofuran moiety and an imidazol-2-amine group. The bromine atom on the furan ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The 2-amine functional group on the imidazole ring can contribute to hydrogen bonding, potentially influencing the compound's binding affinity and solubility. This combination of features makes 1-((5-bromofuran-2-yl)methyl)-1H-imidazol-2-amine a valuable synthetic intermediate for medicinal chemistry and drug discovery research, particularly for the exploration of new heterocyclic compounds. It is also a key building block in the development of chemical libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8BrN3O/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI Key

MVNPWMAHTQDYMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine in a suitable solvent such as dichloromethane.

    Formation of the Imidazole Ring: The brominated furan is then reacted with an appropriate imidazole precursor under conditions that promote the formation of the imidazole ring.

    Introduction of the Amine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various carbonyl-containing derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Aldehydes, ketones, and carboxylic acids.

    Reduction Products: Dehalogenated derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group allows for specific interactions with biological macromolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related imidazole derivatives and their distinguishing characteristics:

Compound Name Substituents/Modifications Biological Activity/Application Key Data/References
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Bromophenyl, methyl group Pharmaceutical safety studies CAS 787586-84-9
1-(5-Bromo-1H-benzo[D]imidazol-2-yl)-3-methylbutan-1-amine Benzimidazole core, bromo, branched alkyl Not specified (research compound) MW 282.18 g/mol
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine Hexylphenyl, trifluoromethyl Anti-mycobacterial biofilm agent Synthesized via TFA cleavage
Imidacloprid-guanidine-olefin Chloropyridinylmethyl Environmental metabolite (sorption studies) Soil transport behavior
Compound 24i (Hogendorf et al.) Naphthalene-sulfonyl, indole 5-HT6R modulator, cognitive enhancement IC50 < 10 nM for 5-HT6R
5-(1-(2-Amino-1H-imidazol-4-yl)pentadecyl)-1H-imidazol-2-amine Long alkyl chain (C15) Adjuvant for azithromycin repurposing 6% yield, orange solid

Structure-Activity Relationships (SAR)

  • Core Imidazole with 2-Amine Group: The 2-aminoimidazole scaffold is critical for receptor binding, as seen in 5-HT6R modulators (e.g., compound 24i), where bioisosteric replacement of the amine group retains high affinity .
  • For example, 5-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine (MW ~265 g/mol) shares similar logP trends with the target compound .
  • Alkyl Chain Length : Longer alkyl chains (e.g., pentadecyl in ) increase hydrophobicity, which may enhance binding to lipid-rich targets but reduce aqueous solubility .
  • Aromatic vs. Heteroaromatic Substituents : The bromofuran group in the target compound offers distinct electronic effects compared to phenyl or benzyl groups. For instance, furan’s oxygen atom may participate in hydrogen bonding, unlike purely hydrophobic phenyl groups.

Physicochemical Properties

  • Molecular Weight: Brominated analogs (e.g., CAS 787586-84-9, MW ~265 g/mol) are heavier than non-halogenated derivatives, impacting pharmacokinetics .
  • Solubility : Imidacloprid metabolites () demonstrate variable sorption in soil, influenced by substituent polarity .

Biological Activity

1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound characterized by its unique structure that combines furan and imidazole rings, along with a bromine atom and an amine group. This structural configuration enhances its biological activity, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is C10H12BrN3O, with a molecular weight of approximately 242.07 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, which is crucial for modulating the activity of these targets. This compound has been shown to inhibit various biological pathways, making it a candidate for therapeutic interventions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against a range of bacterial strains, suggesting potential use as an antibiotic agent.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer drug candidate.

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against several pathogens. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating bacterial infections.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that the compound induced apoptosis in these cells, with IC50 values around 15 µM for MCF-7 cells and 20 µM for A549 cells. These findings highlight its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-Bromo-2-furanmethanamineStructureLacks the imidazole ring
1-[(5-Bromofuran-2-YL)methyl]pyrrolidineStructureContains a pyrrolidine ring instead
1-[(5-Bromofuran-2-YL)methyl]hydrazineStructureContains a hydrazine group instead of an amine group

The distinct combination of a brominated furan ring with an imidazole ring featuring an amine group allows for diverse chemical modifications and varied biological activities compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.